molecular formula C12H25ClN2O2 B597203 (S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride CAS No. 1217448-65-1

(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride

Cat. No. B597203
CAS RN: 1217448-65-1
M. Wt: 264.794
InChI Key: STAKNWUZSICGDX-PPHPATTJSA-N
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Description

Chemical compounds like “(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride” are often used in the field of medicinal chemistry where they serve as building blocks in the synthesis of more complex molecules .


Synthesis Analysis

The synthesis of such compounds typically involves reactions like N-alkylation, esterification, and others. The exact synthesis pathway would depend on the starting materials and the specific functional groups present in the molecule .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using techniques like NMR (Nuclear Magnetic Resonance), HPLC (High Performance Liquid Chromatography), LC-MS (Liquid Chromatography-Mass Spectrometry), and UPLC (Ultra Performance Liquid Chromatography) .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Piperazines, for instance, are known to undergo reactions like acylation, alkylation, and substitution .


Physical And Chemical Properties Analysis

Physical and chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight can be determined using various analytical techniques .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use or target. Without specific information, it’s difficult to provide an accurate mechanism of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Standard safety measures should always be followed when handling chemical compounds. Detailed safety information can usually be found in the compound’s Material Safety Data Sheet (MSDS) .

Future Directions

The future directions in the research and application of a specific compound would depend on its potential uses. This could involve further studies to better understand its properties, potential applications in fields like medicine or materials science, and the development of new synthesis methods .

properties

IUPAC Name

tert-butyl (3S)-3-propylpiperazine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-5-6-10-9-14(8-7-13-10)11(15)16-12(2,3)4;/h10,13H,5-9H2,1-4H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STAKNWUZSICGDX-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(CCN1)C(=O)OC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662478
Record name tert-Butyl (3S)-3-propylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 3-propylpiperazine-1-carboxylate hydrochloride

CAS RN

1217448-65-1
Record name tert-Butyl (3S)-3-propylpiperazine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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